molecular formula C15H12ClFO3 B4111657 2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate

2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate

Cat. No. B4111657
M. Wt: 294.70 g/mol
InChI Key: PYDVMMZVUWRSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate is not well understood. However, it is believed to act as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the activity of various kinases and phosphatases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate are not well understood. However, it has been shown to have various effects on the central nervous system. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate in lab experiments is its ease of synthesis. It is a relatively simple compound to synthesize and is readily available. Additionally, it has a wide range of potential applications in various fields. However, one of the limitations of using this compound in lab experiments is its lack of specificity. It has been shown to inhibit the activity of various enzymes and proteins, which may make it difficult to use in specific applications.

Future Directions

There are various future directions for the research of 2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate. One potential direction is the development of more specific inhibitors based on this compound. Additionally, it may be useful to investigate the potential applications of this compound in the treatment of neurodegenerative diseases. Further research is also needed to better understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

2-chloro-6-fluorobenzyl 2-hydroxy-3-methylbenzoate has various scientific research applications. One of the most significant applications of this compound is its use in the synthesis of various organic compounds. It is commonly used as a starting material in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of various polymers and materials.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2-hydroxy-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-9-4-2-5-10(14(9)18)15(19)20-8-11-12(16)6-3-7-13(11)17/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDVMMZVUWRSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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